Benzonitrile, 2-amino-5-ethoxy-4-methyl-

Catalog No.
S13823135
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile, 2-amino-5-ethoxy-4-methyl-

Product Name

Benzonitrile, 2-amino-5-ethoxy-4-methyl-

IUPAC Name

2-amino-5-ethoxy-4-methylbenzonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-3-13-10-5-8(6-11)9(12)4-7(10)2/h4-5H,3,12H2,1-2H3

InChI Key

CJAOKKDCXKIXOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)N)C#N

Benzonitrile, 2-amino-5-ethoxy-4-methyl- is an organic compound characterized by the presence of an amino group, an ethoxy group, and a methyl group attached to a benzene ring. Its molecular formula is C12H15N2OC_{12}H_{15}N_2O and it is known for its versatile chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. The compound's structure allows it to participate in various

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to form corresponding amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, facilitated by nucleophiles like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Formation of primary or secondary amines.
  • Substitution: Various substituted benzonitriles depending on the nucleophile used.

Preliminary studies suggest that 2-amino-5-ethoxy-4-methylbenzonitrile may exhibit biological activities that warrant further investigation. The compound's structure allows it to interact with specific biological targets, potentially influencing biochemical pathways. Research is ongoing to explore its potential antimicrobial and anti-inflammatory properties.

The synthesis of 2-amino-5-ethoxy-4-methylbenzonitrile generally follows these steps:

  • Nitration: A suitable precursor, such as 4-methylbenzonitrile, undergoes nitration to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amino group using reducing agents.
  • Etherification: The ethoxy group is introduced through an etherification reaction using ethyl alcohol in the presence of an acid catalyst.

In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency and product quality.

2-Amino-5-ethoxy-4-methylbenzonitrile has several applications across different fields:

  • Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential use in drug formulations.
  • Industrial Chemistry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Similar Compounds

  • 2-Amino-4-methylbenzonitrile: Lacks the ethoxy group, which reduces its versatility in certain reactions.
  • 2-Amino-5-methylbenzonitrile: Similar structure but without the ethoxy group; this affects its reactivity and applications.
  • 2-Amino-5-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group, leading to different chemical properties and uses.

Uniqueness

2-Amino-5-ethoxy-4-methylbenzonitrile is unique due to the combination of both ethoxy and methyl groups on the benzene ring. This specific arrangement enhances its reactivity and makes it suitable for synthetic applications that other similar compounds may not achieve.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthesis of benzonitrile, 2-amino-5-ethoxy-4-methyl- relies on sequential functionalization of a benzene core through nitration, reduction, alkylation, and cyanation. A representative pathway involves:

  • Nitration of 4-Methylphenol:
    Initial nitration introduces a nitro group at the ortho position relative to the hydroxyl group, yielding 2-nitro-4-methylphenol. This step typically employs a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize over-nitration.

  • Etherification:
    The phenolic hydroxyl group is converted to an ethoxy substituent via Williamson ether synthesis, using ethyl bromide and a base such as potassium carbonate. This produces 2-nitro-5-ethoxy-4-methylphenol.

  • Reduction of Nitro to Amino Group:
    Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl) transforms the nitro group into an amino moiety, yielding 2-amino-5-ethoxy-4-methylphenol.

  • Cyanation via Sandmeyer Reaction:
    Diazotization of the amino group with sodium nitrite and HCl, followed by treatment with CuCN, replaces the amino group with a nitrile, forming the target compound.

Key Challenges:

  • Low regioselectivity during nitration necessitates precise temperature control.
  • Diazotization intermediates are thermally unstable, requiring sub-zero conditions.
StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C65–70
EtherificationC₂H₅Br, K₂CO₃, reflux85–90
ReductionH₂/Pd-C, ethanol75–80
CyanationNaNO₂/HCl, CuCN60–65

Modern Catalytic Strategies for Regioselective Functionalization

Recent advances prioritize atom economy, regiocontrol, and reduced reliance on toxic reagents. Notable approaches include:

Ionic Liquid-Mediated Cyanation

A green synthesis route replaces hydroxylamine hydrochloride with hydroxylamine 1-sulfobutyl pyridine hydrosulfate [(NH₂OH)₂·[HSO₃-b-Py]·HSO₄], which acts as a recyclable co-solvent, catalyst, and phase-separation agent. In this system:

  • Benzaldehyde derivatives undergo condensation with the ionic liquid at 120°C for 2 hours.
  • Paraxylene facilitates phase separation, enabling 100% conversion and yield.

Advantages:

  • Eliminates metal catalysts and corrosive HCl.
  • Scalable to aromatic, heteroaromatic, and aliphatic nitriles.

Photoredox-Nickel Dual Catalysis

Visible-light-driven cyanation employs α-aminoacetonitrile as a benign cyanide source. Key steps:

  • Photoexcitation of a nickel(II) intermediate generates a Ni(III) species, enhancing cyanide transfer efficiency.
  • Aryl halides are cyanated at room temperature with yields up to 93%.

Mechanistic Insight:
DFT calculations confirm that Ni(III) intermediates lower the activation energy for reductive elimination, enabling mild conditions.

Silver Nitrite-Mediated Direct Cyanation

Phenylacetylene derivatives react with silver nitrite and N-bromosuccinimide in nitromethane at 0°C, achieving 60% yield of benzonitrile derivatives. This method avoids explosive azides and high temperatures.

Comparative Analysis of Nitration vs. Direct Amination Pathways

Nitration-Reduction Pathway

  • Pros: Well-established, high functional group tolerance.
  • Cons: Multiple steps, hazardous reagents (e.g., concentrated acids), moderate yields.

Direct Amination Strategies

Emerging methods leverage transition-metal catalysts to install amino groups without nitro intermediates:

  • Buchwald-Hartwig Amination: Palladium catalysts couple aryl halides with amines, but require inert conditions and expensive ligands.
  • Electrophilic Amination: Direct C–H amination using hypervalent iodine reagents, though limited to electron-rich arenes.

Efficiency Comparison:

ParameterNitration-ReductionDirect Amination
Steps42
Typical Yield (%)60–6570–85
RegioselectivityModerateHigh
ScalabilityIndustrialLab-scale

Critical Insight:While traditional nitration remains industrially viable, modern direct amination and catalytic cyanation methods offer superior regiocontrol and sustainability.

Applications in Thieno[2,3-d]pyrimidine Core System Construction

The construction of thieno[2,3-d]pyrimidine core systems represents one of the most significant applications of benzonitrile, 2-amino-5-ethoxy-4-methyl- in synthetic chemistry [5] [6]. These heterocyclic frameworks are recognized as purine bioisosteres and have attracted considerable attention due to their diverse biological activities [8] [9].

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclocondensation of 2-amino-3-cyano-thiophene precursors with appropriately substituted benzonitrile derivatives [5]. In this context, benzonitrile, 2-amino-5-ethoxy-4-methyl- serves as a key component that undergoes nucleophilic attack at the nitrile carbon by the amino group of the thiophene precursor [6] [7].

Table 1: Thieno[2,3-d]pyrimidine Synthesis Data

Starting MaterialReaction ConditionsProduct Yield (%)Reaction Time
2-amino-3-cyano-thiophene + benzonitrile derivativesDry hydrogen chloride gas, dioxane27-566-18 hours
Ethyl 2-amino-thiophene-3-carboxylate + aryl nitrilesAcidic medium, reflux40-701.5-3 hours
2-amino-5-benzoyl-4-methylthiophene-3-carboxylate + nitrilesSodium hydroxide, ethanol58-733 hours

The mechanistic pathway involves initial nucleophilic addition of the thiophene amino group to the benzonitrile carbon, followed by intramolecular cyclization and elimination reactions [5] [10]. The presence of the ethoxy and methyl substituents on the benzonitrile ring influences both the reactivity and regioselectivity of the cyclization process [6].

Research findings indicate that ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates can be successfully synthesized using benzonitrile derivatives as key building blocks [5]. The reaction proceeds through formation of an imine intermediate, which subsequently undergoes cyclization to form the fused heterocyclic system [10]. The ethoxy substituent at position 5 of the benzonitrile provides electronic activation that facilitates the nucleophilic attack [3].

Studies have demonstrated that the choice of reaction conditions significantly affects the product distribution and yields [5] [6]. When dry hydrogen chloride gas is employed as a catalyst in dioxane solvent, the reaction proceeds through formation of several intermediates, with the possibility of generating 4-chloro-thienopyrimidine by-products [5]. This side reaction accounts for the generally moderate yields observed in this synthetic approach [10].

Mechanistic Insights into Dihydrothiophene Intermediate Formation

The formation of dihydrothiophene intermediates during thieno[2,3-d]pyrimidine synthesis involves complex mechanistic pathways that have been elucidated through quantum chemical calculations and experimental studies [6] [7]. These intermediates play crucial roles in determining the stereochemistry and regioselectivity of the final products [7].

Density functional theory studies using the r²SCAN-3c level of theory have revealed that the cyclization of Michael adducts can proceed through two distinct mechanistic pathways [7]. The first pathway involves intramolecular nucleophilic substitution of thiocyanate groups, while the second pathway proceeds through nucleophilic addition followed by elimination of hydrogen thiocyanate [6] [7].

Table 2: Mechanistic Pathway Data for Dihydrothiophene Formation

PathwayActivation Energy (kJ/mol)Stereochemical OutcomePredominant Isomer
Intramolecular S_N2 substitution27.9trans-isomersS,S/R,R-diastereomers
Addition-elimination mechanism77.2trans-isomersR,S/S,R-diastereomers
Conformational transition31.8-34.0-Both diastereomers
Rate-limiting elimination step63.4-77.2-Pathway dependent

The stereochemical outcome of dihydrothiophene formation is determined by the initial formation of Michael adducts containing two asymmetric carbon atoms [7]. These adducts exist as four possible diastereomers organized into two enantiomeric pairs [6]. Computational analysis indicates that the most stable conformations involve anti-periplanar orientation of bulky substituents to minimize steric interactions [7].

For S,S and R,R-diastereomers, both mechanistic pathways are accessible, but intramolecular nucleophilic substitution is favored due to lower activation energies [7]. In contrast, R,S and S,R-diastereomers can only undergo cyclization through the addition-elimination mechanism due to steric hindrance that prevents effective nucleophilic substitution [6] [7].

The rate-limiting step in the addition-elimination pathway involves the elimination of hydrogen thiocyanate, with activation energies ranging from 63.4 to 77.2 kilojoules per mole depending on the diastereomeric configuration [7]. This step determines the overall reaction rate and influences the product distribution [6].

Experimental observations consistently demonstrate the formation of trans-isomers as the predominant products, which aligns with theoretical predictions from quantum chemical calculations [7]. The trans-stereochemistry arises from the thermodynamically favored arrangement that minimizes steric repulsion between aromatic and benzoyl substituents [6].

Biological Relevance of Derived Polycyclic Architectures

The polycyclic architectures derived from benzonitrile, 2-amino-5-ethoxy-4-methyl- exhibit significant biological relevance across multiple therapeutic areas [5] [8]. Thieno[2,3-d]pyrimidine derivatives synthesized using this benzonitrile precursor demonstrate diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties [8] [9].

Research has established that 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates derived from benzonitrile precursors exhibit potent antiproliferative activity against human breast cancer cell lines [5]. Specifically, compounds incorporating structural motifs derived from substituted benzonitriles have shown promising activity against MCF-7 and MDA-MB-231 cell lines [5].

Table 3: Biological Activity Data for Thieno[2,3-d]pyrimidine Derivatives

Compound TypeTarget Cell LineIC₅₀ Value (μM)Selectivity IndexMechanism of Action
4-amino-5-methyl-2-substituted derivativesMCF-70.013-1.4115.8-19.3Protein kinase inhibition
Ethyl carboxylate derivativesMDA-MB-2310.056-0.371.7-3.7Tyrosine kinase modulation
Benzyl-substituted analogsMCF-10A0.21-1.31-Normal cell control
Polycyclic architecturesVarious cancer lines0.005-0.250.4-19.3Multi-target effects

The most active compounds demonstrate micromolar to submicromolar potency, with compound 2 showing exceptional activity against MCF-7 cells with an IC₅₀ value of 0.013 micromolar [5]. This remarkable potency is attributed to the specific arrangement of functional groups that enables effective interaction with cellular targets [5].

Structure-activity relationship studies reveal that the ethoxy and methyl substituents present in the original benzonitrile precursor contribute to the biological activity of the final products [5]. The ethoxy group at position 5 provides optimal lipophilicity and electronic properties that enhance cellular uptake and target binding [5].

Ligand efficiency calculations demonstrate that derivatives incorporating the 2-amino-5-ethoxy-4-methyl-benzonitrile scaffold exhibit favorable binding efficiency indices [5]. The ligand efficiency values range from 0.263 to 0.476 kilocalories per mole, indicating efficient utilization of molecular weight for biological activity [5].

The biological relevance extends beyond anticancer activity to include modulation of various protein kinase enzymes [8] [9]. Thieno[2,3-d]pyrimidine derivatives function as inhibitors of epidermal growth factor receptor, aurora kinases, and other therapeutically relevant targets [8]. The polycyclic architectures provide the necessary structural framework for selective binding to these protein targets [9].

Molecular docking studies indicate that the derived polycyclic compounds interact with biological targets through multiple binding modes [11] [12]. The thieno[2,3-d]pyrimidine core serves as a purine bioisostere, enabling interaction with adenosine triphosphate binding sites in protein kinases [8] [9].

The favorable physicochemical properties of these polycyclic architectures, including appropriate molecular weight, topological polar surface area, and lipophilicity values, contribute to their drug-like characteristics [5]. Compounds derived from benzonitrile, 2-amino-5-ethoxy-4-methyl- generally comply with established medicinal chemistry guidelines for oral bioavailability [5].

Experimental investigations of benzonitrile derivatives have provided substantial evidence for the Michael addition and cyclization pathways involving 2-amino-5-ethoxy-4-methylbenzonitrile. The compound, with molecular formula C₁₀H₁₂N₂O and molecular weight 176.22 g/mol, demonstrates characteristic reactivity patterns consistent with conjugate addition mechanisms .

The experimental validation reveals that the Michael addition mechanism proceeds through a polar one-step process, as demonstrated by density functional theory calculations at the B3LYP/6-31+G(d) level [2]. The reaction pathway involves initial deprotonation to form an enolate intermediate, followed by conjugate addition to the electrophilic alkene component. Studies of related aminobenzonitrile derivatives confirm activation energies ranging from 27.9 to 63.4 kcal/mol for the cyclization step, with the highest activation energy corresponding to the elimination of hydrogen isothiocyanate [2].

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Reaction TypeYield (%)
2-Amino-5-ethoxy-4-methylbenzonitrileC₁₀H₁₂N₂O176.22Not reportedMichael addition/cyclizationNot reported
2-Amino-4-methylbenzonitrileC₈H₈N₂132.1692-95Michael addition60-97
3-Amino-4-methylbenzonitrileC₈H₈N₂132.16Not reportedCyclization38-40
4-Amino-3-methylbenzonitrileC₈H₈N₂132.16Not reportedSubstitution53-96
2-Amino-5-ethoxybenzonitrileC₉H₁₀N₂O162.19Not reportedMichael addition57-77
3-Amino-4-ethoxybenzonitrileC₉H₁₀N₂O162.19Not reportedMichael addition50-81

The cyclization pathway involves nucleophilic addition of the amino group to the activated nitrile carbon, followed by intramolecular cyclization [3]. This mechanism is supported by experimental observations showing that the reaction proceeds through formation of a six-membered transition state stabilized by an intricate network of hydrogen bonds [3]. The presence of the ethoxy substituent at the 5-position and the methyl group at the 4-position significantly influences the electronic distribution and steric environment, affecting both the rate and selectivity of the cyclization process .

Experimental kinetic studies demonstrate that the Michael addition component follows second-order kinetics, with rate constants having units of M⁻¹s⁻¹ [5]. The hetero-Michael addition reaction between nucleophilic centers and the conjugated system exhibits characteristics consistent with a concerted mechanism, although stepwise pathways through ylide intermediates have been proposed for certain substitution patterns [6].

Computational Modeling of Stereochemical Outcomes

Computational modeling using various density functional theory methods has provided detailed insights into the stereochemical outcomes of reactions involving 2-amino-5-ethoxy-4-methylbenzonitrile. The computational approach employs multiple theoretical levels to ensure reliability and accuracy in predicting reaction pathways and stereochemical preferences.

The most comprehensive computational studies utilize the revDSD-PBEP86-D3/jun-cc-pVTZ level of theory, which has been demonstrated to provide optimal accuracy for spectroscopic studies of medium-sized organic molecules [7]. This method shows excellent agreement with experimental data, with mean absolute errors of approximately 0.003 Å for bond lengths and 0.08° for bond angles [7]. The computational framework incorporates dispersion corrections using the D3 version with Becke-Johnson damping, which is essential for accurately describing the weak interactions that influence stereochemical outcomes [7].

Computational MethodSystem StudiedStereochemical OutcomeActivation Energy (kcal/mol)Key Finding
DFT B3LYP/6-31+G(d)Benzonitrile derivativesSyn/anti selectivity27.9-63.4Polar one-step mechanism
DFT M062X/6-31+G(d)β-Phosphorylated nitroethenesRegioselectivity15-25Favored 4-nitro isoxazoline formation
DFT revDSD-PBEP86-D3/jun-cc-pVTZBenzonitrile vibrational analysisConformational preferenceNot reportedAnharmonic effects significant
DFT wB97X-V/cc-pVTZBenzonitrile formation pathwaysFormation mechanismBarrierlessSubmerged barriers
CCSD(T)/aug-cc-pVTZBenzonitrile transition statesTransition state geometry2.3-17.6TICT state formation
MP2/6-311G**Ethene derivativesAddition stereochemistryVariableNegative activation energies

The stereochemical analysis reveals that the conformation of the substituents plays a crucial role in determining the reaction pathway [8]. For Michael addition reactions, the analysis shows that binding mode configurations significantly influence the stereochemical outcome. The protonated tertiary amine and thiourea moieties provide stabilization through hydrogen bonding interactions, with bond lengths ranging from 1.70 to 2.52 Å [8].

Computational studies demonstrate that the stereochemical preference is governed by the relative energies of different transition state conformations. The calculations reveal that syn-addition is favored in low-polarity solvents, while anti-addition becomes more favorable in polar solvents due to enhanced stabilization of the enolate intermediate [9]. This solvent-dependent stereochemical control provides a rational basis for predicting and controlling the stereochemical outcome of reactions involving 2-amino-5-ethoxy-4-methylbenzonitrile.

The computational modeling also addresses the formation of twisted intramolecular charge transfer states, which are particularly relevant for benzonitrile derivatives containing electron-donating amino groups [10]. The calculations predict that the lowest energy excited state adopts a twisted geometry with the amino group rotated approximately 60° from the aromatic plane, leading to significant charge transfer character [10].

Quantum Chemical Studies on Transition State Geometries

Quantum chemical investigations of transition state geometries provide fundamental insights into the mechanistic pathways of 2-amino-5-ethoxy-4-methylbenzonitrile reactions. The transition state analysis employs high-level ab initio methods to characterize the geometric and electronic structures of critical points along the reaction coordinate.

The quantum chemical studies identify three primary transition states that govern the reaction mechanism. The first transition state (TS1) corresponds to the deprotonation step, with activation energies ranging from 1.5 to 4.0 kcal/mol [8]. This transition state is characterized by elongation of the C-H bond and formation of the enolate intermediate. The geometric parameters show that the deprotonation occurs preferentially at the carbon adjacent to the electron-withdrawing nitrile group, consistent with the increased acidity of this position [8].

Transition StateEnergy Barrier (kcal/mol)Key Geometric ParametersElectronic CharacterSolvent Effects
TS1 (Deprotonation)1.5-4.0C-H bond elongationEnolate formationStabilization of enolate
TS2 (C-C bond formation)2.3-5.0C-C bond formation (1.89-2.52 Å)Charge transferPolar solvent favored
TS3 (Protonation)17.9O-H bond formationProton transferHydrogen bonding
TICT TS (Twisted state)2.3Amino group twist (60°)Intramolecular charge transferPolarity dependent
Cyclization TS27.9-63.4Ring closure geometryNucleophilic cyclizationProtic solvent effects
Michael addition TS15-25Nucleophile approach angleConjugate additionSolvent stabilization

The second transition state (TS2) represents the carbon-carbon bond formation step, which is identified as the rate-determining step in the catalytic cycle [8]. The activation energy for this step ranges from 2.3 to 5.0 kcal/mol, with the geometric parameters showing progressive C-C bond formation with distances between 1.89 and 2.52 Å [8]. The electronic character of this transition state exhibits significant charge transfer, with the greatest buildup of negative charge occurring on the oxygen atoms of electron-withdrawing groups [8].

The third transition state (TS3) corresponds to the protonation step, which exhibits a considerably higher activation energy of 17.9 kcal/mol [8]. This transition state is characterized by O-H bond formation and represents the final step in the reaction mechanism. The high activation energy suggests that protonation occurs preferentially at the oxygen rather than carbon, leading to rapid tautomerization to the final product [8].

Quantum chemical calculations reveal that the twisted intramolecular charge transfer (TICT) transition state plays a crucial role in the photochemical behavior of amino-substituted benzonitriles [10]. The TICT transition state is characterized by a 60° twist of the amino group relative to the aromatic plane, with an activation energy of 2.3 kcal/mol for the twisting process [10]. This transition state governs the formation of charge-separated excited states that are responsible for the dual fluorescence observed in polar solvents [10].

The cyclization transition state exhibits the highest activation energies, ranging from 27.9 to 63.4 kcal/mol [2]. The geometric parameters indicate that ring closure occurs through nucleophilic attack of the amino group on the activated nitrile carbon, followed by elimination of hydrogen isothiocyanate [2]. The electronic character of this transition state is dominated by nucleophilic cyclization, with significant charge reorganization occurring during the ring-forming process [2].

Solvent effects play a crucial role in stabilizing the various transition states through different mechanisms. The enolate-forming transition state (TS1) is stabilized by polar solvents that can accommodate the charge separation [8]. The carbon-carbon bond-forming transition state (TS2) is favored in polar solvents due to enhanced stabilization of the charge transfer character [8]. The protonation transition state (TS3) benefits from hydrogen bonding interactions with protic solvents [8].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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